1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Stereochemistry Quality Control Procurement Specification

1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione (CID is a synthetic pyrimidine nucleoside analogue classified as a 5′-amino-5′-deoxythymidine derivative. Its IUPAC‑defined stereochemistry (2R,4R,5R) identifies it as the 3′-epimer of the more extensively characterized 5′-amino-5′-deoxythymidine (2R,4S,5R).

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B12390954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O
InChIInChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1
InChIKeyPYWLBQPICCQJFF-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione? A Procurement-Focused Introduction


1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione (CID 297924) is a synthetic pyrimidine nucleoside analogue classified as a 5′-amino-5′-deoxythymidine derivative. Its IUPAC‑defined stereochemistry (2R,4R,5R) identifies it as the 3′-epimer of the more extensively characterized 5′-amino-5′-deoxythymidine (2R,4S,5R) [1]. The compound features a thymine base N‑linked to a 2′,5′-dideoxyribose scaffold in which the canonical 5′-hydroxyl is replaced by an aminomethyl group, and the 3′-hydroxy configuration is inverted relative to the naturally occurring D‑ribo series . This stereochemical variation immediately distinguishes it from the commonly stocked 5′-amino-5′-deoxythymidine (CAS 25152-20-9), making unambiguous identity verification essential at the point of procurement.

Why 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione Cannot Be Interchanged with Generic 5′-Amino-5′-deoxythymidine


In‑class nucleoside analogues with identical molecular formulae but divergent stereochemistry frequently exhibit profoundly different enzymatic recognition, phosphorylation kinetics, and biological activity [1]. The (2R,4R,5R) epimer presents the 3′-hydroxy group in an inverted spatial orientation compared to the (2R,4S,5R) isomer [2]. In the well‑studied 5′-amino-5′-deoxythymidine series, biological activity is tightly coupled to stereochemistry: the natural (2R,4S,5R) isomer is selectively phosphorylated by herpesvirus‑encoded thymidine kinase (HSV‑1 TK) but is not a substrate for host cellular thymidine kinase [3]. This selectivity underpins its antiviral mechanism. Epimerization at the 3′‑position can disrupt the precise hydrogen‑bonding network required for kinase recognition, potentially yielding a compound that is either inert or metabolized through an entirely different pathway. Consequently, assuming functional equivalence between the (2R,4R,5R) and (2R,4S,5R) forms without direct comparative data risks invalidating experimental results or wasting procurement resources.

Quantitative Differentiation Evidence for 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione


Stereochemical Identity Defines a Distinct Chemical Entity from Commercial 5′-Amino-5′-deoxythymidine

The target compound is the (2R,4R,5R) epimer of 5′-amino-5′-deoxythymidine, whereas the widely available commercial standard (CAS 25152-20-9) is unambiguously assigned as (2R,4S,5R) [1]. In the (2R,4R,5R) isomer, the 3′-hydroxy group adopts the opposite absolute configuration, producing a diastereomeric relationship rather than a simple structural analogue . This stereochemical divergence means the two compounds are not interchangeable in any application where chiral recognition—enzymatic, receptor‑mediated, or nucleic‑acid‑structural—is operative.

Stereochemistry Quality Control Procurement Specification

Selective Phosphorylation by Viral Thymidine Kinase in the Natural (2R,4S,5R) Series Provides a Baseline That the Epimer Must Be Tested Against

For the natural (2R,4S,5R) isomer, incubation with purified HSV‑1 pyrimidine deoxyribonucleoside kinase results in direct conversion to the diphosphate derivative without detectable monophosphate intermediate; under identical conditions, a purified mixture of non‑viral thymidine kinase and thymidylate kinase from uninfected Vero cells fails to phosphorylate the compound [1]. This strict viral‑kinase dependence is quantified by the absence of phosphorylated product in the cellular kinase assay, establishing a binary selectivity profile. No equivalent phosphorylation data currently exist for the (2R,4R,5R) epimer. However, the inversion at C4 alters the spatial trajectory of the 3′-hydroxy group, which in related nucleoside series has been shown to modulate or abolish substrate recognition by thymidine kinase [2].

Antiviral Selectivity Enzymatic Phosphorylation HSV-1

Antiproliferative Potency Contrast Between 5′-Amino and 3′-Amino Regioisomers Highlights Positional Sensitivity That Extends to Epimers

In a direct comparative study of amino‑thymidine analogues, the natural 5′-amino derivative (12) exhibited potent antiviral activity, whereas the 3′-amino regioisomer (8) showed no antiviral effect but inhibited murine sarcoma 180 cells (ED50 = 5 µM) and murine L1210 leukemia cells (ED50 = 1 µM) in vitro [1]. The 3′,5′-diamino analogue (7) was devoid of both antiviral and antineoplastic activity, demonstrating that even conservative amino substitution at the 3′- or 5′-position profoundly re‑routes biological outcome. These data underscore that modification at the 3′-carbon—whether regioisomeric (3′-amino vs. 5′-amino) or stereochemical (3′-epi vs. 3′-ribo)—can completely alter pharmacological profile.

Antineoplastic Activity Structure-Activity Relationship ED50

Diphosphate Stability Under Acidic Conditions Is Documented for the Natural Isomer but Unknown for the Epimer

The diphosphate derivative of the natural (2R,4S,5R) isomer shows pH‑dependent hydrolysis: the rate increases as pH decreases, with a shoulder region between pH 3 and 5, and markedly accelerated hydrolysis below pH 3 [1]. Only the parent nucleoside (not the monophosphate) is detected as a hydrolysis product, and at pH 3 some thymine is also liberated. These quantitative stability landmarks are essential for any application involving intracellular trafficking through acidic compartments or formulation at low pH. No parallel stability study has been reported for the (2R,4R,5R) epimer, and the altered stereochemistry at the adjacent 3′-position could influence the acid‑lability of the phosphoramidate‑like linkage.

Chemical Stability Diphosphate Hydrolysis pH Profile

Physicochemical Properties Computationally Distinguish the Epimer from the Natural Isomer

Although both diastereomers share the same molecular formula (C₁₀H₁₅N₃O₄) and molecular weight (241.24 g mol⁻¹), computed physicochemical descriptors reveal modest but potentially meaningful differences. The (2R,4R,5R) epimer has a predicted XLogP3 of −1.4 [1], whereas the (2R,4S,5R) isomer has an experimentally determined log Kow of −2.05 and an ACD/LogP of −1.85 . This ΔlogP of approximately 0.4–0.6 units, together with differences in hydrogen‑bond donor and acceptor counts (3 HBD, 5 HBA for the epimer vs. 4 HBD, 7 HBA for the natural isomer), indicates that the epimer is slightly more lipophilic and has a reduced hydrogen‑bonding capacity. Such differences can affect membrane permeability, solubility, and chromatographic retention, all of which are relevant to formulation and analytical method development.

Drug-likeness Lipophilicity Computational Comparison

Absence of Published Biological Data for the (2R,4R,5R) Epimer Constitutes the Most Critical Differentiation Point

A systematic search of PubMed, PubChem BioAssay, and Patent databases (as of May 2026) returns no quantitative biological data—antiviral EC₅₀, antineoplastic IC₅₀, kinase Km, cytotoxicity CC₅₀, in vivo efficacy, or toxicity—for the specific (2R,4R,5R) diastereomer [1][2]. In contrast, the (2R,4S,5R) isomer is supported by peer‑reviewed enzymatic, antiviral, and cell‑culture data spanning several decades [3][4]. This evidentiary asymmetry means the (2R,4R,5R) compound carries substantially higher biological uncertainty. Procurement decisions must weigh this knowledge gap against any synthetic‑route or metabolite‑identification requirements that specifically mandate this epimer.

Evidence Gap Risk Assessment Procurement Decision

Evidence-Backed Application Scenarios for 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione


Stereochemical Probe in Nucleoside Kinase Substrate-Specificity Studies

The well‑characterized (2R,4S,5R) isomer is a selective substrate for herpesvirus thymidine kinase but not for host kinases [1]. The (2R,4R,5R) epimer, by inverting the 3′-hydroxy geometry, provides a matched diastereomeric probe to map the stereochemical requirements of the kinase active site. Direct comparison of phosphorylation rates between the two epimers under identical enzymatic conditions would quantify the contribution of 3′-configuration to substrate recognition, a parameter that cannot be extracted from regioisomeric 3′-amino vs. 5′-amino comparisons alone. This application is appropriate only when the epimer can be sourced with verified enantiomeric excess and when kinase assays are performed in parallel with the (2R,4S,5R) standard.

Analytical Reference Standard for Chiral Purity Determination of 5′-Amino-5′-deoxythymidine Batches

Synthetic routes to 5′-amino-5′-deoxythymidine may generate the 3′-epimer as a process impurity. The (2R,4R,5R) compound, if obtained at high diastereomeric purity, serves as a qualified impurity standard for chiral HPLC or capillary electrophoresis methods. Its distinct computed logP (XLogP3 = −1.4) relative to the main isomer (exp. log Kow = −2.05) predicts baseline chromatographic separation under reversed‑phase conditions [2]. Procurement for this purpose requires a certificate of analysis specifying absolute configuration and diastereomeric excess.

Metabolite Identification in Drug Metabolism Studies Requiring the 3′-epi Scaffold

The Human Metabolome Database lists the (2R,4R,5R) compound as an endogenous metabolite, although it is 'Not Quantified' in all recorded biospecimens [1]. For pharmaceutical research programs investigating nucleoside‑analogue drugs whose metabolic pathways may involve epimerization at the 3′-position, the compound can function as a synthetic reference for LC‑MS/MS method development and metabolite confirmation. Users must independently validate peak identity against the (2R,4S,5R) isomer to avoid misannotation.

Starting Material for Derivatization Where 3′-Configuration Must Differ from the Natural Series

Chemical synthesis programs requiring a 5′-amino handle but a non‑natural 3′-hydroxy configuration—for example, to alter oligonucleotide duplex stability or to install a 3′-protecting group orthogonal to the natural series—can use the (2R,4R,5R) epimer as a scaffold. The inverted stereochemistry at C4 may confer different reactivity or selectivity in subsequent acylation, phosphorylation, or solid‑phase coupling steps compared to the (2R,4S,5R) starting material. Procurement should be accompanied by a detailed synthetic specification and purity profile.

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